molecular formula C15H21N5O B2973863 1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034233-58-2

1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2973863
CAS No.: 2034233-58-2
M. Wt: 287.367
InChI Key: RRPPJIWKUNILIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It has been found to be effective against different types of cancer cells, including those that are resistant to other therapies.

Scientific Research Applications

Structure-Activity Relationships

The compound has been studied for its structure-activity relationships (SAR) in the context of p38alpha MAP kinase inhibition, showcasing its potential in treating autoimmune diseases. The research highlights the critical role of the tert-butyl group and the importance of pi-CH(2) interactions facilitated by an aromatic ring attached to the pyrazole nucleus. The studies also explore how various pharmacophores attached through an ethoxy group can influence molecular binding affinities and inhibit TNF-alpha production, demonstrating the compound's therapeutic potential (Regan et al., 2003).

Synthesis and Reactivity

Research on the synthesis and reactivity of related pyridine and pyrazole derivatives provides insights into the chemical behavior of "1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea." Studies detail lithiation reactions of similar compounds, revealing how regioselective lithiation can be achieved and how various electrophiles react with the dilithium reagents formed during the process (Smith et al., 2013).

Coordination Chemistry

The compound and its derivatives serve as versatile ligands in coordination chemistry, with applications ranging from the synthesis of luminescent lanthanide compounds for biological sensing to iron complexes exhibiting unusual thermal and photochemical spin-state transitions. This highlights the compound's utility in developing materials with novel properties for various applications (Halcrow, 2005).

Properties

IUPAC Name

1-tert-butyl-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-8-11-5-6-13(16-7-11)12-9-18-20(4)10-12/h5-7,9-10H,8H2,1-4H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPPJIWKUNILIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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